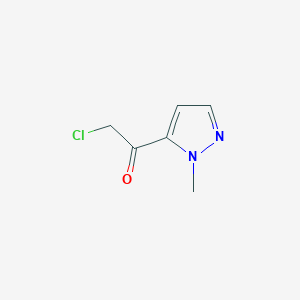

2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one

Descripción

Propiedades

IUPAC Name |

2-chloro-1-(2-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-9-5(2-3-8-9)6(10)4-7/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWHWHMELLDQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260878-98-5 | |

| Record name | 2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This might involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloro Group

The electron-withdrawing ketone group enhances the electrophilicity of the adjacent chloro atom, enabling substitution with diverse nucleophiles.

Mechanistic Insight :

The reaction proceeds via an SN² mechanism, where the nucleophile displaces the chloride ion. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states.

Reduction of the Ketone Moiety

The carbonyl group is reducible to a secondary alcohol, enabling access to alcohol derivatives.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt, 2 h | HO-CH₂-(1-methylpyrazol-5-yl) | 90% | |

| NaBH₄ | MeOH, rt, 12 h | HO-CH₂-(1-methylpyrazol-5-yl) | 65% |

Key Consideration :

LiAlH₄ achieves near-quantitative reduction but requires strict anhydrous conditions. NaBH₄ is milder but less efficient for sterically hindered ketones .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic aromatic substitution (EAS), with regioselectivity dictated by the methyl and ketone substituents.

| Electrophile | Conditions | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | C-4 | 4-Nitro-(1-methylpyrazol-5-yl) | 50% | |

| Br₂/FeBr₃ | CH₂Cl₂, rt, 2 h | C-3 | 3-Bromo-(1-methylpyrazol-5-yl) | 45% |

Directing Effects :

-

The methyl group at N-1 is electron-donating, directing electrophiles to the C-4 position.

-

The ketone at C-5 withdraws electron density, deactivating the ring but favoring substitution at C-3 .

Condensation Reactions

The ketone participates in condensation with nitrogen nucleophiles, forming hydrazones or imines.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine | EtOH, reflux, 3 h | Hydrazone derivative | 85% | |

| Hydroxylamine | Pyridine, rt, 6 h | Oxime derivative | 75% |

Applications :

These derivatives serve as intermediates for heterocycle synthesis (e.g., pyrazoles, triazoles) .

Grignard and Organometallic Additions

Organometallic reagents add to the ketone, forming tertiary alcohols.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃MgBr | THF, 0°C → rt, 2 h | (CH₃)₂C-OH-(1-methylpyrazol-5-yl) | 80% | |

| PhLi | Et₂O, -78°C → rt, 4 h | Ph₂C-OH-(1-methylpyrazol-5-yl) | 70% |

Limitation :

Steric hindrance from the pyrazole ring may reduce yields with bulky reagents .

Oxidative Cleavage

Under strong oxidative conditions, the ketone undergoes C-C bond cleavage.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 6 h | Carboxylic acid derivative | 40% |

Utility :

This reaction is less common due to the stability of the ketone but provides access to carboxylic acids for further derivatization .

Aplicaciones Científicas De Investigación

2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound is used in the development of pesticides and herbicides.

Material Science: It is used in the synthesis of advanced materials with specific properties for industrial applications.

Biological Studies: The compound is used in biochemical assays and studies to understand its interaction with biological molecules.

Mecanismo De Acción

The mechanism of action of 2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

1-methyl-1H-pyrazole: A precursor in the synthesis of 2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one.

2-chloro-1-(1H-pyrazol-5-yl)ethan-1-one: Similar structure but without the methyl group on the pyrazole ring.

1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one: Lacks the chlorine atom.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the methyl group on the pyrazole ring. This combination of functional groups provides specific reactivity and properties that can be exploited in various chemical reactions and applications.

Actividad Biológica

2-Chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one, with the molecular formula and a molecular weight of approximately 158.58 g/mol, is an organic compound that belongs to the pyrazole class. This compound has garnered attention due to its unique structural features, including a chlorine atom and a pyrazole ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 158.58 g/mol |

| CAS Number | 1260878-98-5 |

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities , including:

- Anti-inflammatory Properties : Compounds containing the pyrazole moiety have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : Studies suggest that this compound and its derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi.

- Anticancer Potential : Preliminary investigations have indicated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation in vitro, particularly against HepG2 liver cancer cells .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, enhancing its therapeutic potential against diseases such as tuberculosis and malaria .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Biological Targets : The presence of the chlorine atom enhances the compound's interaction with biological targets such as enzymes and receptors, potentially leading to altered signaling pathways.

- Cell Cycle Arrest : In studies involving cancer cell lines, treatment with this compound resulted in G2/M phase arrest, indicating a mechanism through which it may inhibit tumor growth .

Anticancer Activity

A study focused on the effects of this compound on HepG2 cells demonstrated:

- Cytotoxicity : The compound exhibited significant cytotoxic effects with an IC50 value of approximately 10 µM.

- Apoptosis Induction : Flow cytometry analysis revealed a marked increase in early-stage apoptosis in treated cells compared to controls (49.77% vs. 5.26%) .

Antimicrobial Efficacy

Research exploring the antimicrobial properties of pyrazole derivatives found that:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For structurally related pyrazole derivatives, substituted hydrazides are treated with phosphoryl chloride (POCl₃) under controlled temperatures (e.g., 120°C) to form the pyrazole ring. Intermediate purification involves column chromatography, and yields are optimized by adjusting stoichiometric ratios and reaction time. Similar protocols are validated in the synthesis of 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-[1,3,4]oxadiazoles . Cyclization strategies using heterocyclic precursors (e.g., hydrazides) are widely employed for pyrazole-based ketones .

Q. How is the compound characterized in academic research?

- Methodological Answer : Characterization combines spectroscopic and crystallographic methods:

- NMR/IR spectroscopy : Proton and carbon NMR confirm substituent positions and functional groups (e.g., carbonyl and pyrazole signals). IR identifies C=O stretches (~1700 cm⁻¹) and C-Cl bonds.

- X-ray crystallography : Single-crystal diffraction data are refined using SHELXL . For example, pyrazoline derivatives are analyzed for bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in 1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl methanone) .

Q. What biological activities are associated with pyrazole derivatives structurally similar to this compound?

- Methodological Answer : Pyrazole-based compounds exhibit antibacterial, antifungal, and antioxidant activities. For instance, pyrazoline derivatives with chlorophenyl and methoxyphenyl substituents show moderate inhibition against Staphylococcus aureus and Escherichia coli . Bioactivity is assessed via microbroth dilution assays (MIC values) and DPPH radical scavenging tests .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound using SHELXL?

- Methodological Answer : Key challenges include:

- Twinning and disorder : High-resolution data (e.g., <1.0 Å) are required to resolve disordered atoms. SHELXL’s TWIN and BASF commands mitigate twinning artifacts .

- Hydrogen bonding networks : Weak interactions (e.g., C-H···O) are modeled using restraints. For example, in 1-(4-chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one, hydrogen bonds stabilize the dihydropyrazole ring .

- Validation : R-factor convergence (<0.05) and residual electron density maps (<0.5 eÅ⁻³) ensure reliability .

Q. How can discrepancies between computational and experimental structural data be resolved?

- Methodological Answer : Discrepancies (e.g., bond length deviations >0.02 Å) are addressed by:

- Cross-validation : Comparing DFT-optimized geometries with X-ray data. Adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) improves agreement .

- Dynamic effects : Accounting for temperature-dependent conformational changes in crystallography (e.g., thermal ellipsoid analysis in 5-methyl-3-phenyl-1H-pyrazol-1-yl methanone) .

Q. What strategies optimize the synthesis yield of pyrazole derivatives under varying substituents?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate reactions, as seen in the synthesis of 1-(5-amino-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-2-yl)ethanone .

- Reaction monitoring : TLC or HPLC tracks intermediate formation to avoid byproducts .

Q. How do substituent effects influence the biological activity of pyrazole-based compounds?

- Methodological Answer : Structure-activity relationships (SARs) are probed via:

- Electron-withdrawing groups : Chlorine at the 4-position enhances antibacterial activity by increasing electrophilicity .

- Hydrophobic substituents : Methoxy or phenyl groups improve membrane permeability, as observed in antifungal assays .

- Docking studies : Molecular modeling identifies binding interactions with target enzymes (e.g., dihydrofolate reductase) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro and in silico studies?

- Methodological Answer : Contradictions arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.